1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide
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Overview
Description
1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(44)nonane-3-methanaminium bromide is a complex organic compound known for its unique spiroketal structure
Preparation Methods
The synthesis of 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide typically involves the condensation of lactones with appropriate amines under controlled conditions. One common method includes the reaction of lactones with N,N,N-trimethylamine in the presence of a brominating agent to form the desired spiroketal structure . Industrial production methods often involve large-scale reactions using automated systems to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide undergoes various chemical reactions, including:
Scientific Research Applications
1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its antimicrobial and catalytic effects .
Comparison with Similar Compounds
1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide can be compared with other spiroketal compounds such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spiroketal structure but lacks the ammonium group, making it less reactive in certain chemical reactions.
2,2,7,7-tetramethyl-1,6-dioxaspiro[4.4]nona-3,8-diene: This compound has a similar backbone but differs in its functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of spiroketal and ammonium functionalities, which confer distinct chemical and biological properties .
Properties
CAS No. |
66223-19-6 |
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Molecular Formula |
C12H20BrNO4 |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
trimethyl-[(8-methyl-1,6-dioxo-2,7-dioxaspiro[4.4]nonan-3-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C12H20NO4.BrH/c1-8-5-12(10(14)16-8)6-9(17-11(12)15)7-13(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QYGLHYNKSJOLMD-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC2(CC(OC2=O)C[N+](C)(C)C)C(=O)O1.[Br-] |
Origin of Product |
United States |
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